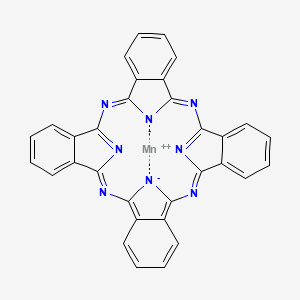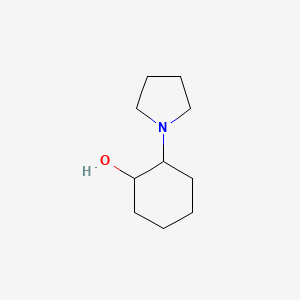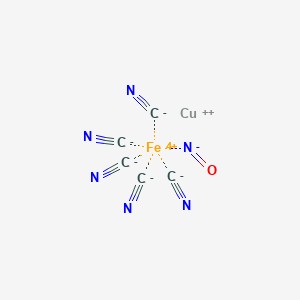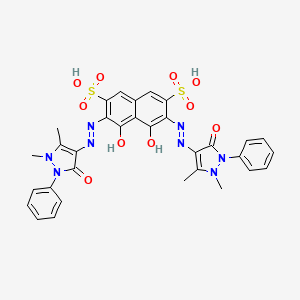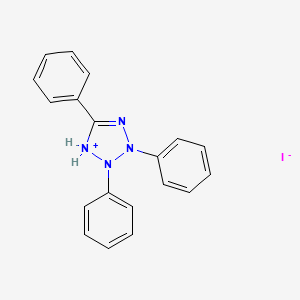
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3,5-Triphenyl-2H-tetrazol-3-ium iodide involves the formation of tetrazolium cations and iodide anions. The tetrazole ring is essentially planar, with dihedral angles between the tetrazole ring and the attached benzene rings indicating a structured orientation of the molecular components. This process is characterized by specific hydrogen bond and π interactions within the crystal structure, laying the groundwork for its distinctive chemical behavior (Fun et al., 2012).
Applications De Recherche Scientifique
Crystal Structure Analysis
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide exhibits unique crystal structural characteristics. A study by Fun et al. (2012) details its asymmetric unit containing multiple cations and anions, with the tetrazole ring being essentially planar. This structure facilitates various interactions like hydrogen bonding and C—H⋯π interactions within the crystal (Fun et al., 2012).
Ionic Conductivity Enhancement
Research on ionic liquids containing iodine, such as 1-methyl-3-propylimidazolium iodide, reveals that the addition of polyiodide species can significantly enhance ionic conductivity. This is attributed to a Grotthus mechanism, indicating potential applications in electrochemistry and battery technology (Jerman et al., 2008).
Spectroscopic and Computational Studies
Doss et al. (2018) conducted comprehensive spectroscopic (FT-IR, UV–vis, fluorescence, NMR) and computational (DFT/B3LYP) studies on imidazole-based picrates, which are structurally similar to 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide. These studies contribute to understanding the physicochemical properties and thermal stabilities of such compounds (Doss et al., 2018).
Weak Interactions in Adducts
Kuhn et al. (2001) explored the iodine adducts of 2,3-dihydro-1,3,4,5-tetramethyl-2-methylenimidazole, which bear similarities to the tetrazolium iodide compounds. The study provides insights into weak interactions in linear CI2 fragments, which are significant in understanding interionic charge transfer interactions (Kuhn et al., 2001).
Applications in Organic Synthesis
Bookser's study (2000) on 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole demonstrates its use in converting aryl- and heteroaryl-halides to tetrazoles. This indicates potential applications of similar tetrazolium compounds in organic synthesis and pharmaceuticals (Bookser, 2000).
Soft-Soft Interactions
A study by du Mont et al. (2010) on triphenyltelluronium iodide explores soft-soft interactions in crystal structures. These insights can be extrapolated to understand interactions in tetrazolium iodides, which may have implications in materials science (du Mont et al., 2010).
Propriétés
Numéro CAS |
13014-90-9 |
|---|---|
Nom du produit |
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide |
Formule moléculaire |
C19H15IN4 |
Poids moléculaire |
426.25 |
Nom IUPAC |
2,3,5-triphenyl-1H-tetrazol-1-ium;iodide |
InChI |
InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |
SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







